N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide
Description
Properties
IUPAC Name |
N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-20(25-13-14-29-19(16-25)18-9-5-2-6-10-18)15-24-22(28)21(27)23-12-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAHZCVUGUPWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amide Bond Formation via Activated Intermediates
The synthesis typically begins with the preparation of the two primary amine precursors:
- 2-(2-Phenylmorpholino)ethylamine : Synthesized via reductive amination of 2-phenylmorpholine with glyoxylic acid, followed by reduction using sodium cyanoborohydride.
- Phenethylamine : Commercially available or synthesized through hydrogenation of benzyl cyanide.
The oxalamide backbone is constructed using oxalyl chloride as the central carbonyl source. In a two-step protocol:
- First Amidation : Oxalyl chloride reacts with phenethylamine in dichloromethane at −15°C to form N-phenethyloxalyl chloride. Excess triethylamine is used to scavenge HCl.
- Second Amidation : The intermediate is coupled with 2-(2-phenylmorpholino)ethylamine using 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in tetrahydrofuran (THF) at 0–5°C.
Key Reaction Parameters :
One-Pot Synthesis Using Dual Coupling Reagents
Recent advancements employ uranium-based coupling agents for simultaneous amide bond formation. For example, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) facilitates the reaction between oxalic acid, phenethylamine, and 2-(2-phenylmorpholino)ethylamine in dimethylformamide (DMF). This method reduces purification steps but requires precise pH control (maintained at 8–9 with N-methylmorpholine).
Yield Comparison :
| Method | Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Stepwise Amidation | EDC/HOBt | THF | 78 | 95 |
| One-Pot Synthesis | HATU | DMF | 85 | 98 |
Solid-Phase Synthesis for High-Throughput Production
Immobilized oxalic acid on Wang resin enables iterative amidation. Phenethylamine is first coupled to the resin-bound oxalic acid using diisopropylcarbodiimide (DIC), followed by cleavage and subsequent reaction with 2-(2-phenylmorpholino)ethylamine. This approach achieves 92% yield but necessitates specialized equipment for resin handling.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction rates. Non-polar solvents (dichloromethane) favor controlled exothermic reactions during chloride intermediate formation. Elevated temperatures (>30°C) promote epimerization at the morpholino center, reducing enantiomeric purity.
Catalysts and Bases
- Triethylamine : Effective for HCl scavenging but may lead to N-oxide formation in morpholino derivatives.
- N-Methylmorpholine : Preferred for one-pot syntheses due to superior buffering capacity and compatibility with HATU.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)**
Calculated for C₂₄H₂₈N₃O₄ ([M+H]⁺): 422.2078. Observed: 422.2081.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with GMC Series
Comparison with N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (MS)
MS, a food additive evaluated by the FAO/WHO, shares the oxalamide core but diverges in substituents:
- Substituents: MS incorporates a methoxy-methylbenzyl group (N1) and a pyridinyl-ethyl group (N2), contrasting with the target’s morpholino-phenethyl system.
- Application: MS is regulated for food use, suggesting low toxicity and stability in consumable matrices .
Comparison with Pharmacopeial Oxalamide Derivatives
Complex oxalamide derivatives, such as those documented in Pharmacopeial Forum , include:
- Structural Complexity: Compounds like (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]-... integrate amino acids, thiazolidine rings, and bicyclic systems, likely for antibiotic activity (e.g., β-lactam analogs).
- Functional Focus : These derivatives target bacterial enzymes (e.g., penicillin-binding proteins), whereas the target compound’s simpler structure may prioritize solubility or CNS penetration.
Research Findings and Implications
- Antimicrobial Potential: The GMC series demonstrates that halogenated aryl groups enhance antimicrobial activity, but morpholino substituents (as in the target compound) remain unexplored in this context .
- Safety Profiles : MS’s regulatory approval as a food additive highlights the oxalamide backbone’s versatility, though substituent choice critically determines toxicity and application .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
